![molecular formula C13H15N3O B7566778 2-[Benzyl(pyrazin-2-yl)amino]ethan-1-ol](/img/structure/B7566778.png)
2-[Benzyl(pyrazin-2-yl)amino]ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[Benzyl(pyrazin-2-yl)amino]ethan-1-ol is a chemical compound that features a benzyl group attached to a pyrazinylamino moiety, which is further connected to an ethan-1-ol group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-[Benzyl(pyrazin-2-yl)amino]ethan-1-ol typically involves the reaction of benzylamine with pyrazine-2-carboxylic acid, followed by reduction and subsequent reaction with ethylene oxide. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon for the reduction step.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency of the process.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl group, using reagents like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium on carbon, ethanol or methanol as solvents.
Substitution: Sodium hydride, potassium tert-butoxide, dimethyl sulfoxide as solvent.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Amine derivatives.
Substitution: Various substituted benzyl derivatives.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Studied for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism by which 2-[Benzyl(pyrazin-2-yl)amino]ethan-1-ol exerts its effects is primarily through its interaction with specific molecular targets, such as enzymes or receptors. The benzyl and pyrazinyl groups can facilitate binding to these targets, leading to inhibition or activation of biological pathways. The ethan-1-ol group may enhance the compound’s solubility and bioavailability.
類似化合物との比較
2-[Pyrazin-2-ylamino]ethan-1-ol: Lacks the benzyl group, which may result in different biological activity and solubility properties.
2-[Benzyl(pyridin-2-yl)amino]ethan-1-ol: Contains a pyridinyl group instead of a pyrazinyl group, potentially altering its binding affinity and specificity.
2-[Benzyl(imidazol-2-yl)amino]ethan-1-ol: Features an imidazolyl group, which may confer different electronic properties and reactivity.
Uniqueness: The presence of both benzyl and pyrazinyl groups in 2-[Benzyl(pyrazin-2-yl)amino]ethan-1-ol makes it unique in terms of its potential interactions with biological targets and its physicochemical properties. This combination can lead to enhanced bioactivity and specificity compared to similar compounds.
特性
IUPAC Name |
2-[benzyl(pyrazin-2-yl)amino]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c17-9-8-16(13-10-14-6-7-15-13)11-12-4-2-1-3-5-12/h1-7,10,17H,8-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKMQBHIRXOUXOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CCO)C2=NC=CN=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
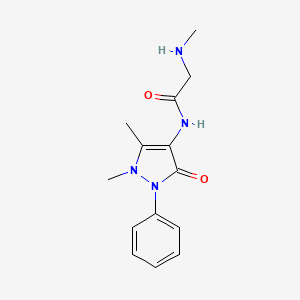
![2-(3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl)-N-[2-(3-phenyl-1H-1,2,4-triazol-5-yl)phenyl]acetamide](/img/structure/B7566711.png)
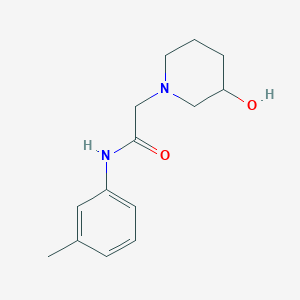
![N-[5-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-2-phenyl-1,3-thiazole-4-carboxamide](/img/structure/B7566734.png)
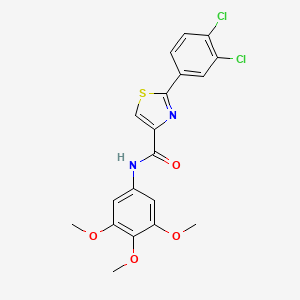
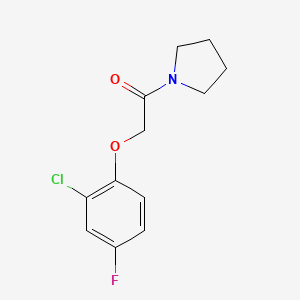
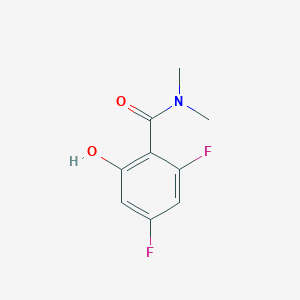
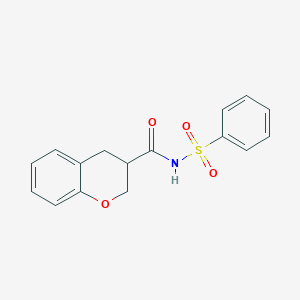
![(2E)-3-{4-[(4-bromobenzyl)oxy]-3-ethoxyphenyl}-2-cyano-N-(2-methoxy-4-nitrophenyl)prop-2-enamide](/img/structure/B7566797.png)
![N-[[1-[(4-methoxyphenyl)methyl]piperidin-4-yl]methyl]-1H-pyrazole-5-carboxamide](/img/structure/B7566804.png)
![1-[3-(4-Methylsulfonylphenoxy)propyl]benzimidazole](/img/structure/B7566806.png)
![N-[2-[(2-fluorophenyl)methyl]-3H-benzimidazol-5-yl]-6-methyl-1-(2-nitrophenyl)-4-oxopyridazine-3-carboxamide](/img/structure/B7566821.png)
![2-[4-[3-(2-chlorophenyl)-1-methyl-4-oxo-2H-quinazolin-2-yl]phenoxy]acetamide](/img/structure/B7566829.png)
![N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropyl]morpholine-4-carboxamide](/img/structure/B7566834.png)
